Superior Oxidative Addition Reactivity vs. 6-Chloropyridine-3-thiol in Pd(0)-Catalyzed Cross-Coupling
The C–Br bond in 6-bromopyridine-3-thiol undergoes oxidative addition to Pd(0) via a mechanism that is rate-limited by phosphine dissociation, whereas the C–Cl bond in 6-chloropyridine-3-thiol requires reversible phosphine dissociation followed by a rate-limiting oxidative addition step, resulting in a substantially slower overall reaction and lower yields under identical conditions [1]. This mechanistic difference translates class-level inferences that aryl bromides react 10²–10³ times faster than aryl chlorides in oxidative addition, and a quantitative reactivity model covering 79 substrates confirms that bromide-leaving groups consistently outperform chloride-leaving groups across diverse catalytic systems [2]. Therefore, synthetic sequences reliant on rapid, high-yielding C–C or C–N bond formation at position 6 are technically infeasible with the chloro analog.
| Evidence Dimension | Rate of oxidative addition to Pd(0) — mechanistic pathway and relative reactivity |
|---|---|
| Target Compound Data | 6-bromopyridine-3-thiol (aryl bromide): rate-limiting phosphine dissociation; relative oxidative addition rate >>> aryl chloride [1] |
| Comparator Or Baseline | 6-chloropyridine-3-thiol (aryl chloride): rate-limiting oxidative addition after reversible phosphine dissociation [1] |
| Quantified Difference | Class-level: aryl bromides typically 10²–10³ × faster than aryl chlorides in oxidative addition; quantitative structure-reactivity model confirms superior bromide reactivity across 79 substrates [2] |
| Conditions | Oxidative addition with bisphosphine Pd(0) complex (Q-phos-tol); validated across diverse Pd-catalyzed cross-coupling systems [1][2] |
Why This Matters
Procurement of the bromo analog is essential when the synthetic route requires efficient, high-yielding cross-coupling that the chloro derivative cannot deliver under comparable conditions.
- [1] Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. View Source
- [2] Kariofillis, S. K., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477–3488. View Source
